

An In-depth Technical Guide to the Physicochemical Properties of 10-Methyloctadecanoyl-CoA

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Compound of Interest

Compound Name: **10-methyloctadecanoyl-CoA**

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Abstract

10-methyloctadecanoyl-CoA, the coenzyme A thioester of tuberculostearic acid, is a branched-chain fatty acyl-CoA that plays a significant role in the biology of certain microorganisms, particularly mycobacteria. Understanding its physicochemical properties is crucial for researchers investigating its metabolic fate, its role in cellular signaling, and for professionals in drug development targeting pathways involving this molecule. This technical guide provides a comprehensive overview of the known and inferred physicochemical properties of **10-methyloctadecanoyl-CoA**, detailed experimental protocols for its study, and insights into its potential biological functions.

Physicochemical Properties

Direct experimental data for **10-methyloctadecanoyl-CoA** is limited. Therefore, many of the following properties are inferred from data on structurally similar long-chain and branched-chain acyl-CoA molecules.

Structure and Identification

- Molecular Formula: C₄₀H₇₂N₇O₁₇P₃S

- Molecular Weight: 1048.02 g/mol [\[1\]](#)
- Chemical Structure: The molecule consists of a 10-methyloctadecanoyl (tuberculostearoyl) group linked via a thioester bond to coenzyme A. Coenzyme A itself is composed of β -mercaptoproethylamine, pantothenic acid (vitamin B5), and adenosine 3',5'-diphosphate.

Tabulated Physicochemical Data

Quantitative data for **10-methyloctadecanoyl-CoA** is not readily available. The following table summarizes key physicochemical properties, with values for related long-chain acyl-CoAs provided for comparison and estimation.

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Property	Methyloctadecanoyl-CoA (Estimated/Inferred)	Palmitoyl-CoA (C16:0) (Reference)	Stearoyl-CoA (C18:0) (Reference)	Oleoyl-CoA (C18:1) (Reference)
Molecular Formula	C ₄₀ H ₇₂ N ₇ O ₁₇ P ₃ S	C ₃₇ H ₆₆ N ₇ O ₁₇ P ₃ S	C ₃₉ H ₇₀ N ₇ O ₁₇ P ₃ S	C ₃₉ H ₆₈ N ₇ O ₁₇ P ₃ S
Molecular Weight (g/mol)	1048.02	1005.97	1034.02	1032.01
Melting Point	Not available. Likely a waxy solid at room temperature.	Not available. Generally handled as a lyophilized powder.	Not available. Generally handled as a lyophilized powder.	Not available. Generally handled as a lyophilized powder.
Boiling Point	Not applicable (decomposes at high temperatures).	Not applicable.	Not applicable.	Not applicable.
Solubility	Slightly soluble in water; soluble in methanol and aqueous solutions of mild acids.[2]	Slightly soluble in water; soluble in organic solvents like methanol.[2]	Slightly soluble in water; soluble in organic solvents like methanol.	Slightly soluble in water; soluble in organic solvents like methanol.
pKa	Estimated to be strongly acidic due to the phosphate groups of CoA, with a pKa around 0.83 for the strongest acidic proton.[3] The thiol group	Strongly acidic.	Strongly acidic.	Strongly acidic.

of free coenzyme

A has a pKa of

9.6.[4]

Expected to be in

the low

Critical Micelle Concentration (CMC)	micromolar range (1-10 μ M) in aqueous buffers, similar to other long-chain acyl-CoAs.[5]	3-4 μ M in 50 mM potassium phosphate buffer, pH 7.4.[5]	Lower than palmitoyl-CoA due to increased hydrophobicity.	Higher than stearoyl-CoA due to the cis double bond.[5]
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Experimental Protocols

The following sections detail methodologies for the synthesis, purification, and analysis of long-chain acyl-CoAs, which are applicable to **10-methyloctadecanoyl-CoA**.

Synthesis of 10-Methyloctadecanoyl-CoA

The synthesis of **10-methyloctadecanoyl-CoA** is typically achieved through the activation of its corresponding fatty acid, 10-methyloctadecanoic acid (tuberculostearic acid), and subsequent reaction with coenzyme A.

Methodology: Mixed Carbonic Anhydride Method

This is a common and effective method for the synthesis of acyl-CoAs.[6]

- Activation of 10-Methyloctadecanoic Acid:

- Dissolve 10-methyloctadecanoic acid in an anhydrous aprotic solvent (e.g., tetrahydrofuran).
- Add a tertiary amine base (e.g., triethylamine) to act as a proton scavenger.
- Cool the reaction mixture to 0°C in an ice bath.

- Slowly add a chloroformate (e.g., ethyl chloroformate) to form the mixed carbonic anhydride.
- Stir the reaction at 0°C for 1-2 hours.
- Reaction with Coenzyme A:
 - Prepare a solution of free acid coenzyme A in a buffered aqueous solution (e.g., sodium bicarbonate, pH ~8.0).
 - Slowly add the activated fatty acid solution to the coenzyme A solution with vigorous stirring.
 - Allow the reaction to proceed at room temperature for several hours or overnight.
- Purification:
 - The resulting **10-methyloctadecanoyl-CoA** can be purified by solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).

Purification by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a powerful technique for purifying and analyzing long-chain acyl-CoAs.^{[7][8]}

- Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
- Mobile Phase A: 75 mM potassium phosphate buffer, pH 4.9.^[9]
- Mobile Phase B: Acetonitrile.^[9]
- Gradient: A linear gradient from a lower to a higher percentage of acetonitrile is used to elute the acyl-CoAs based on their hydrophobicity. For example, 40% to 80% acetonitrile over 30 minutes.
- Detection: UV absorbance at 260 nm (for the adenine moiety of CoA).

- Flow Rate: 1.0 mL/min.

Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides high sensitivity and specificity for the identification and quantification of acyl-CoAs.[\[10\]](#)[\[11\]](#)

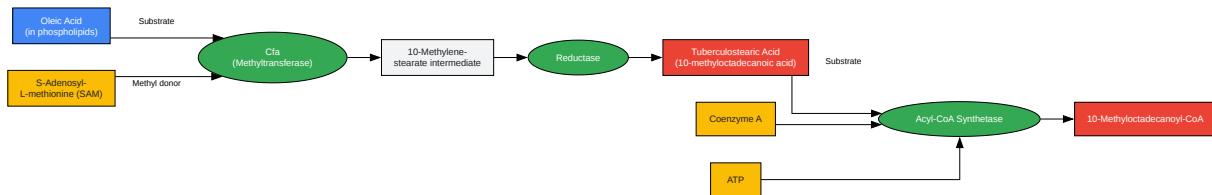
- Liquid Chromatography: Utilize a C18 reverse-phase column with a gradient of acetonitrile in an aqueous buffer containing a weak acid (e.g., 0.1% formic acid) to improve ionization.
- Mass Spectrometry:
 - Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally preferred for acyl-CoAs.[\[12\]](#)
 - Detection:
 - Full Scan: To identify the molecular ion of **10-methyloctadecanoyl-CoA** ($[M+H]^+$).
 - Tandem MS (MS/MS): For structural confirmation, fragmenting the parent ion will yield characteristic product ions. A common fragmentation is the neutral loss of the adenosine diphosphate moiety (507 Da).[\[10\]](#)
 - Quantification: Multiple reaction monitoring (MRM) can be used for sensitive and specific quantification by monitoring a specific parent ion to product ion transition.

Biological Significance and Signaling Pathways

While direct involvement of **10-methyloctadecanoyl-CoA** in specific signaling pathways is not yet well-defined, its precursor, tuberculostearic acid, and other branched-chain fatty acids have known biological roles.

Role in Mycobacterial Membranes

Tuberculostearic acid is a characteristic component of the phospholipids in the cell envelope of mycobacteria.[\[13\]](#)[\[14\]](#) The biosynthesis of tuberculostearic acid from oleic acid is a critical process for these organisms.[\[15\]](#)



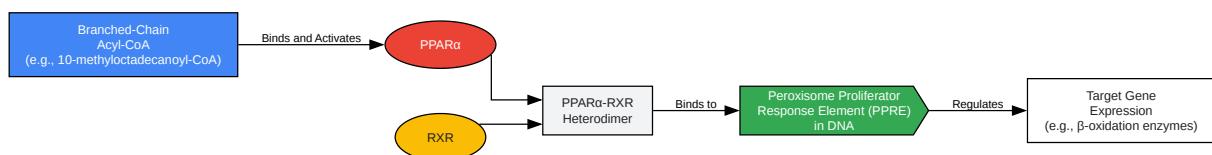
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Caption: Biosynthesis of **10-methyloctadecanoyl-CoA** from oleic acid.

This pathway highlights potential targets for antimicrobial drug development against mycobacterial infections.

Potential Role as a Signaling Molecule

Long-chain and branched-chain fatty acyl-CoAs can act as signaling molecules by binding to and modulating the activity of nuclear receptors.[16][17]



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Caption: Potential activation of PPARα by branched-chain acyl-CoAs.

The activation of Peroxisome Proliferator-Activated Receptor alpha (PPAR α) by branched-chain fatty acyl-CoAs leads to the transcriptional regulation of genes involved in fatty acid metabolism, including β -oxidation.^{[16][17]} This suggests that **10-methyloctadecanoyl-CoA** could play a role in regulating lipid homeostasis.

Conclusion

10-methyloctadecanoyl-CoA is a molecule of significant interest, particularly in the context of mycobacterial metabolism and as a potential signaling molecule. While direct physicochemical data is sparse, a comprehensive understanding can be built by leveraging information from related long-chain and branched-chain acyl-CoAs. The experimental protocols outlined in this guide provide a solid foundation for researchers to synthesize, purify, and analyze this and similar molecules. Future research should focus on obtaining direct experimental data for **10-methyloctadecanoyl-CoA** to further elucidate its precise roles in biological systems.

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